Cas no 63756-59-2 (3-bromo-1-ethylpyridin-2-one)

3-Bromo-1-ethylpyridin-2-one is a brominated pyridinone derivative with significant utility in organic synthesis and pharmaceutical research. Its key advantages include its role as a versatile intermediate for constructing complex heterocyclic compounds, owing to the reactivity of the bromo substituent in cross-coupling reactions. The ethyl group enhances solubility in organic solvents, facilitating further functionalization. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, where its scaffold serves as a precursor for kinase inhibitors and other therapeutic agents. High purity and stability under standard storage conditions ensure reliable performance in synthetic applications.
3-bromo-1-ethylpyridin-2-one structure
3-bromo-1-ethylpyridin-2-one structure
Product Name:3-bromo-1-ethylpyridin-2-one
CAS No:63756-59-2
MF:C7H8BrNO
MW:202.04852104187
CID:1658139
PubChem ID:12210539
Update Time:2025-06-11

3-bromo-1-ethylpyridin-2-one Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Pyridinone, 3-bromo-1-ethyl-
    • 63756-59-2
    • starbld0044636
    • WNODRNXZNFSPED-UHFFFAOYSA-N
    • SCHEMBL1441164
    • DTXSID601302322
    • 6-(Methylamino)-2-(methylthio)-5-nitrosopyrimidin-4(3h)-one
    • 3-bromo-1-ethylpyridin-2-one
    • 3-bromo-1-ethylpyridin-2(1H)-one
    • AKOS037654253
    • 3-Bromo-1-ethyl-2(1H)-pyridinone
    • DB-169357
    • KS-9304
    • 120270-11-3
    • Inchi: 1S/C7H8BrNO/c1-2-9-5-3-4-6(8)7(9)10/h3-5H,2H2,1H3
    • InChI Key: WNODRNXZNFSPED-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CN(C1=O)CC

Computed Properties

  • Exact Mass: 200.97894
  • Monoisotopic Mass: 200.97893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • PSA: 20.31

3-bromo-1-ethylpyridin-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B227546-100mg
3-bromo-1-ethylpyridin-2-one
63756-59-2
100mg
$ 95.00 2022-06-07
TRC
B227546-500mg
3-bromo-1-ethylpyridin-2-one
63756-59-2
500mg
$ 365.00 2022-06-07
TRC
B227546-1g
3-bromo-1-ethylpyridin-2-one
63756-59-2
1g
$ 570.00 2022-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1696608-250mg
3-Bromo-1-ethylpyridin-2(1h)-one
63756-59-2 98%
250mg
¥3183.00 2024-05-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1696608-1g
3-Bromo-1-ethylpyridin-2(1h)-one
63756-59-2 98%
1g
¥8626.00 2024-05-05

Additional information on 3-bromo-1-ethylpyridin-2-one

3-Bromo-1-ethylpyridin-2-one (CAS No. 63756-59-2): An Overview of Its Properties, Applications, and Recent Research

3-Bromo-1-ethylpyridin-2-one (CAS No. 63756-59-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and functional groups, holds potential for a wide range of applications, from drug discovery to synthetic intermediates. In this article, we will delve into the chemical properties, synthesis methods, and recent research developments surrounding 3-bromo-1-ethylpyridin-2-one.

Chemical Structure and Properties

3-Bromo-1-ethylpyridin-2-one is a pyridine derivative with a bromine atom at the 3-position and an ethyl group at the 1-position. The presence of these substituents imparts distinct chemical properties to the molecule. The bromine atom is a potent leaving group, making 3-bromo-1-ethylpyridin-2-one an excellent substrate for various nucleophilic substitution reactions. Additionally, the ethyl group provides steric bulk and influences the electronic properties of the pyridine ring.

The compound is typically a solid at room temperature and is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). Its melting point and other physical properties can vary slightly depending on the purity and crystalline form. The molecular formula of 3-bromo-1-ethylpyridin-2-one is C8H9BrNO, with a molecular weight of approximately 209.07 g/mol.

Synthesis Methods

The synthesis of 3-bromo-1-ethylpyridin-2-one can be achieved through several routes, each with its own advantages and limitations. One common method involves the bromination of 1-ethylpyridin-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS). This reaction typically proceeds under mild conditions and yields high purity products.

An alternative approach involves the condensation of ethylamine with 3-bromopyridine-2-carbaldehyde followed by cyclization to form the pyridone ring. This method is particularly useful for large-scale synthesis due to its simplicity and cost-effectiveness.

Applications in Medicinal Chemistry

3-Bromo-1-ethylpyridin-2-one has shown promise in various medicinal chemistry applications due to its ability to serve as a building block for more complex molecules. One notable application is in the development of selective serotonin reuptake inhibitors (SSRIs), which are widely used to treat depression and anxiety disorders. The bromine substituent can be readily replaced with other functional groups to modulate the pharmacological properties of the final product.

In addition to SSRIs, 3-bromo-1-ethylpyridin-2-one has been explored as a scaffold for designing novel anti-inflammatory agents. Recent studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory response pathway.

Recent Research Developments

The field of medicinal chemistry is continually evolving, and recent research has shed new light on the potential applications of 3-bromo-1-ethylpyridin-2-one. A study published in the Journal of Medicinal Chemistry reported that a series of derivatives derived from this compound showed promising antiviral activity against several RNA viruses, including influenza A virus and Zika virus. The researchers attributed this activity to the ability of these derivatives to interfere with viral replication processes.

In another significant development, a team of scientists from a leading pharmaceutical company discovered that certain analogs of 3-bromo-1-ethylpyridin-2-one exhibited selective cytotoxicity against cancer cells while sparing normal cells. This finding opens up new avenues for developing targeted cancer therapies with reduced side effects.

Safety Considerations

Safety is a paramount concern in any chemical research or industrial application. While 3-bromo-1-ethylpyridin-2-one is not classified as a hazardous material under current regulations, it is important to handle it with care due to its reactivity and potential health effects. Proper personal protective equipment (PPE) should be worn when handling this compound, and it should be stored in a well-ventilated area away from incompatible materials.

In conclusion, 3-bromo-1-ethylpyridin-2-one (CAS No. 63756-59-2) is a valuable compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure makes it an excellent starting material for synthesizing more complex molecules with therapeutic potential. As research continues to uncover new properties and applications, this compound is likely to play an increasingly important role in drug discovery and development efforts.

Recommended suppliers
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited